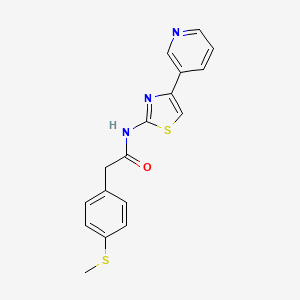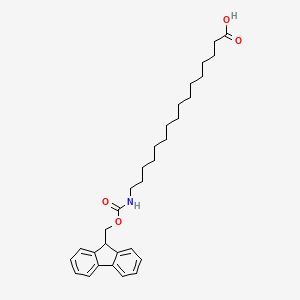
Amino(4-methoxy-3-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Amino(4-methoxy-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C10H13NO3 . It is a derivative of acetic acid where an amino(4-methoxy-3-methylphenyl) group is attached .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines . The treatment of amino acids with hydrazine afforded pyridazine. Phenylhydrazone was obtained from the reaction of the acid with phenyl hydrazine in ethanol .Chemical Reactions Analysis
The compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has been shown to react with primary and secondary amines, hydrazine, phenyl hydrazine, 2-aminopyridine, o-phenylenediamine, aryldithiocarbamates, and thiourea derivatives to form various heterocyclic compounds .科学的研究の応用
Metabolic Pathways and Biochemistry
Research has identified 3-methoxy-4-hydroxyphenyl-acetic acid (a related compound) as a significant metabolite in various biological systems. It is a major metabolite of L-dopa in animals and humans, with studies highlighting its ability to penetrate tissues like the brain and heart, exhibiting a considerably longer biological half-life compared to L-dopa. This insight into metabolic pathways suggests a broader context for understanding the biochemical role and potential therapeutic implications of related compounds, including Amino(4-methoxy-3-methylphenyl)acetic acid (Bartholini, Kuruma, & Pletscher, 1971).
Analytical Chemistry and Diagnostics
Analytical methods have been developed for the quantitative determination of related metabolites, indicating the relevance of these compounds in diagnosing and monitoring various conditions. For instance, a capillary gas-chromatographic method for determining metabolites originating from tyrosine and tryptophan metabolism showcases the importance of such compounds in diagnosing diseases like neuroblastoma and pheochromocytoma, as well as in pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Materials Science and Corrosion Inhibition
In the field of materials science, specific derivatives of this compound have been investigated for their corrosion inhibition properties. For example, research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole shows its effectiveness in inhibiting acidic corrosion of mild steel, demonstrating the potential of such compounds in industrial applications related to corrosion control (Bentiss et al., 2009).
Pharmaceutical Research
Although the request excludes drug-related applications, it's worth noting that the structural similarities of this compound to other compounds have implications in pharmaceutical research. Studies on derivatives have explored their potential as antimycobacterial agents, indicating a broader interest in such compounds for therapeutic development (Ali & Shaharyar, 2007).
将来の方向性
特性
IUPAC Name |
2-amino-2-(4-methoxy-3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-5-7(9(11)10(12)13)3-4-8(6)14-2/h3-5,9H,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDABEIUZAXUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2755174.png)


![N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2755177.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2755179.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2755180.png)

![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)





